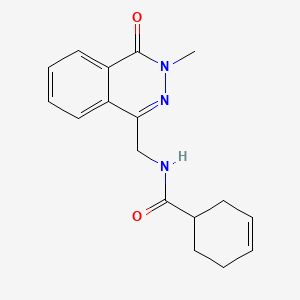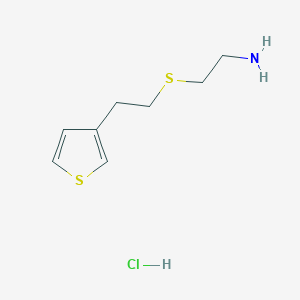![molecular formula C19H17NO2S2 B2939472 3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide CAS No. 1421441-61-3](/img/structure/B2939472.png)
3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry
作用机制
Target of Action
Thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets to exert their effects . For instance, some thiophene-containing compounds have shown significant antimicrobial activity, which is believed to be due to changes in the substituents at position-2 of the thiophene ring .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their wide range of biological activities . For example, they can modulate estrogen receptors, inhibit kinases, and have anti-mitotic effects .
Result of Action
Given the wide range of biological activities of thiophene derivatives , it can be inferred that this compound may have diverse molecular and cellular effects depending on the specific target and biological context.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a thiophene boronic acid with an appropriate halide under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of reduced thiophene derivatives.
Substitution: Introduction of various functional groups at specific positions on the thiophene ring.
科学研究应用
Chemistry: In chemistry, thiophene derivatives are used as building blocks for the synthesis of more complex molecules. They are also employed in the development of new materials with unique electronic properties.
Biology: Thiophene derivatives have shown promise in biological research, particularly in the development of new drugs. They exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: This compound has potential applications in medicinal chemistry, where it can be used as a lead compound for the development of new therapeutic agents. Its unique structure and biological activity make it a valuable candidate for drug discovery.
Industry: In the industrial sector, thiophene derivatives are used in the production of dyes, pesticides, and other chemicals. They are also important in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
相似化合物的比较
3,4-Dimethyl-N-(thiophen-2-yl)benzamide
3,4-Dimethyl-N-(thiophen-2-yl)methylbenzamide
3,4-Dimethyl-N-(thiophen-2-yl)isoxazol-5-amine
Uniqueness: 3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide stands out due to its specific structural features, such as the presence of the thiophene-2-carbonyl group. This unique structure contributes to its distinct biological and chemical properties compared to other thiophene derivatives.
属性
IUPAC Name |
3,4-dimethyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S2/c1-12-5-6-14(10-13(12)2)19(22)20-11-15-7-8-17(24-15)18(21)16-4-3-9-23-16/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGULSCWYNYUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2939389.png)
![3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2939390.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2939393.png)
![7-benzyl-1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2939397.png)
![1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B2939399.png)
![3,6-diethyl 2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2939400.png)

![3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2939403.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N-(phenylamino)ethanimidamide](/img/structure/B2939406.png)
![(4-Phenylpiperazino)(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2939407.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2939408.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2939410.png)
